molecular formula C23H20N6O2S2 B2868574 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852145-53-0

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2868574
CAS No.: 852145-53-0
M. Wt: 476.57
InChI Key: NVDVMGSLUVCLKB-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the JAK/STAT signaling pathway , a critical mediator of cytokine signaling implicated in cell proliferation, apoptosis, and immune responses. Its core research value lies in the investigation of oncogenic signaling, particularly in hematological malignancies and solid tumors where constitutive JAK/STAT activation is a known driver of tumorigenesis and disease progression. The compound's mechanism of action involves high-affinity binding to the kinase domain of Janus kinases (JAKs), effectively blocking the phosphorylation and subsequent dimerization of STAT (Signal Transducer and Activator of Transcription) proteins, thereby preventing the transcription of genes that promote cancer cell survival and proliferation. This makes it an essential pharmacological tool for targeted cancer therapy research , enabling the dissection of pathway dynamics and the evaluation of therapeutic efficacy in preclinical models. Further research applications extend to the study of inflammatory and autoimmune diseases, given the central role of JAK-STAT signaling in immune cell regulation, providing a versatile compound for exploring novel intervention strategies in multiple pathological contexts.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S2/c1-14-12-32-22(25-14)26-20(30)13-33-23-28-27-21(18-11-24-19-9-4-3-8-17(18)19)29(23)15-6-5-7-16(10-15)31-2/h3-12,24H,13H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVMGSLUVCLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 1H-indole derivative: Starting from an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.

    Synthesis of the 1,2,4-triazole ring: This can be formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the thioether linkage: This can be achieved by reacting a thiol with an appropriate electrophile.

    Coupling with the thiazole derivative: The final step could involve an amide coupling reaction using standard peptide synthesis techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thioether moieties.

    Reduction: Reduction reactions could target the triazole ring or the thiazole moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Biological Activity: Compounds with indole and triazole moieties often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its complex structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with such structures can interact with proteins, enzymes, or nucleic acids, modulating their activity. The indole moiety might interact with tryptophan-binding proteins, while the triazole ring could inhibit enzymes by coordinating with metal ions in the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Triazole Moieties

N-(2-(4-(Dimethylamino)Phenyl)-4-Oxothiazolidin-3-yl)-2-(5-(2-Methyl-1H-Indol-3-yl)-4H-1,2,4-Triazol-3-ylthio)Acetamide ()
  • Key Features: Molecular Formula: C24H25N7O2S2 Substituents: 2-methylindole, dimethylaminophenyl, thiazolidinone.
  • Comparison: The target compound replaces the thiazolidinone and dimethylaminophenyl groups with a 4-methylthiazole and 3-methoxyphenyl, respectively. The 3-methoxyphenyl group may enhance lipophilicity and π-π stacking compared to the electron-donating dimethylamino group .
2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Thiazol-2-yl)Acetamides ()
  • Key Features :
    • Molecular Formula: Variants include C16H12N4O2S2 (e.g., compound 8a in ).
    • Substituents: Oxadiazole instead of triazole, thiazole acetamide.
  • The 4-methylthiazole may confer better metabolic stability compared to unsubstituted thiazoles .

Compounds with Triazole-Thio Linkages

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide ()
  • Key Features :
    • Molecular Formula: C24H20ClN5O3S2
    • Substituents: Pyrimidoindole core, 3-methoxyphenyl, thiadiazole.
  • Both share a 3-methoxyphenyl group, suggesting similar electronic effects on reactivity .
2-[(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-[5-(2-Chlorobenzyl)-1,3-Thiazol-2-yl]Acetamide ()
  • Key Features: Molecular Formula: C15H14ClN5OS2 Substituents: 4-amino-5-methyltriazole, 2-chlorobenzyl-thiazole.
  • Comparison :
    • The target compound’s indole and 3-methoxyphenyl groups introduce bulkier aromatic systems, which may enhance target specificity but reduce solubility .
Triazole-Thiol Alkylation ()
  • Example: Synthesis of 5-((5-(amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol derivatives. Conditions: NaOH in methanol, 60–80°C, 4–6 hours.
  • Comparison :
    • The target compound likely employs similar nucleophilic substitution (triazole-thiol + bromoacetamide) but may require optimized conditions due to steric hindrance from the 3-methoxyphenyl group .
Indole-Oxadiazole Coupling ()
  • Example : Reaction of indole-3-acetic hydrazide with carbon disulfide to form oxadiazole-thiol intermediates.
  • Comparison :
    • The target compound’s 1,2,4-triazole synthesis may involve cyclization of thiosemicarbazides, differing from oxadiazole formation .

Activity Trends

  • Indole-Containing Analogues : Compounds with indole (e.g., ) often exhibit anticancer activity via intercalation or kinase inhibition.
  • Triazole-Thio Derivatives : Enhanced antimicrobial activity due to thioether-mediated membrane disruption .

Physicochemical Properties

Compound Molecular Weight logP* Key Substituents
Target Compound ~509.6 ~3.2 Indole, 3-methoxyphenyl, 4-methylthiazole
N-(Thiazol-2-yl)Acetamide (8a) 414.49 2.8 Oxadiazole, thiazole
Compound 407.9 2.5 Chlorobenzyl, 4-amino-triazole

*Calculated using ChemDraw.

    Biological Activity

    The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that exhibits significant biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.

    The molecular formula for the compound is C23H20N6O2SC_{23}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 524.64 g/mol. The structure includes functional groups such as indole, triazole, and thiazole, which contribute to its biological interactions. The compound's synthesis typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yield and purity.

    The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

    Anticancer Activity

    A study evaluated the anticancer properties of triazole derivatives, including compounds similar to This compound . The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 4.36 μM to 18.76 μM when tested against human colon cancer (HCT116) cells .

    CompoundIC50 (μM)Cancer Type
    112c4.36Colon
    112a18.76Colon

    Antibacterial Activity

    Research has demonstrated that triazole derivatives possess potent antibacterial properties. In vitro studies indicated that compounds related to This compound displayed high activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the range of 0.046–3.11 μM .

    Bacterial StrainMIC (μM)
    Staphylococcus aureus0.046
    Escherichia coli0.68

    Antifungal Activity

    Triazoles are widely recognized for their antifungal properties. Compounds similar to this triazole derivative have shown effectiveness against various fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

    Case Studies

    • Anticancer Study : A series of indole-based triazoles were synthesized and evaluated for their anticancer activity against multiple cancer cell lines. The structure–activity relationship (SAR) revealed that modifications at specific positions significantly influenced potency.
    • Antibacterial Evaluation : In a comparative study against standard antibiotics like vancomycin and ciprofloxacin, certain derivatives exhibited superior antibacterial activity against resistant strains .

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